N-(4-氨基苯基)戊酰胺

描述

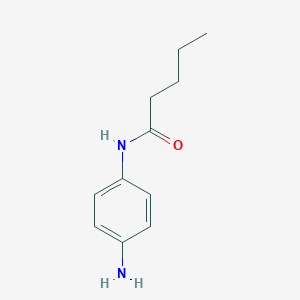

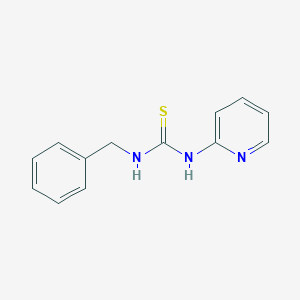

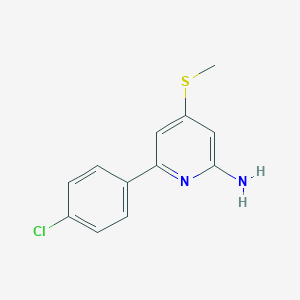

“N-(4-aminophenyl)pentanamide” is a chemical compound with the molecular formula C11H16N2O . It is also known as "4’-Aminovaleranilide" .

Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)pentanamide” consists of a pentanamide chain attached to an aminophenyl group . The molecular weight of this compound is 192.26 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-aminophenyl)pentanamide” are not available, it’s worth noting that amides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

“N-(4-aminophenyl)pentanamide” has a molecular weight of 192.26 g/mol. The boiling point is 313.2ºC at 760 mmHg, and the density is 1.102g/cm3 .科学研究应用

驱虫特性

N-(4-氨基苯基)戊酰胺衍生物在驱虫应用中显示出潜力。例如,对N-(4-甲氧基苯基)戊酰胺的研究表明,这种衍生物对犬蛔虫(Toxocara canis)具有有效性。与常用的驱虫药阿苯达唑相比,这种化合物对人类和动物细胞系的细胞毒性较低,表明在控制寄生虫感染中可能具有更安全的潜在用途 (Silva et al., 2022)。

抗胆碱能活性

对N-(4-氨基苯基)戊酰胺衍生物的抗胆碱能活性进行的研究揭示了重要发现。一项研究集中于合成和抗胆碱能活性的4-(二甲氨基)-2-苯基-2-(2-吡啶基)戊酰胺异构体,发现其异构体之间在效力上存在显著差异。这项研究有助于了解这类化合物在治疗受胆碱系统影响的疾病中的潜在医学应用 (Oyasu et al., 1994)。

农业应用

在农业领域,N-(4-氨基苯基)戊酰胺衍生物已被牵涉到新化合物的创造中。一项研究报告了在结合某些除草剂时形成独特残留物的情况,其中之一是N-(3-氯-4-甲基苯基)-2-甲基戊酰胺,这是与N-(4-氨基苯基)戊酰胺相关的化合物。这项研究突显了农业环境中化学物质的复杂相互作用和转化 (Bartha, 1969)。

生物医学应用

N-(4-氨基苯基)戊酰胺衍生物已被探索其在生物医学应用中的作用。例如,报道了N-(4-氟苯基)-5-(4-氟苯基)-2-(4-羟基苯甲基)戊酰胺的合成,具有作为新的胆固醇吸收抑制剂的潜力。这可能对治疗高胆固醇血症和相关心血管疾病产生重要影响 (Guillon et al., 2000)。

材料科学

在材料科学中,N-(4-氨基苯基)戊酰胺衍生物已被用于创造新型聚氨酯。一项研究讨论了生物质基二醇前体的聚合,包括4-羟基-N-(2-羟乙基)-戊酰胺,与各种二异氰酸酯的反应,导致新的生物基聚合物,具有潜在的商业应用 (Chalid et al., 2015)。

制药合成

这种化合物还在制药合成中发挥作用。对阿托伐他汀的关键中间体4-(4-氟苯基)-2-(2-甲基丙酰基)-4-氧代-N,β-二苯基丁酰胺的合成研究突显了N-(4-氨基苯基)戊酰胺衍生物在重要药物开发中的作用 (Zhou Kai, 2010)。

安全和危害

作用机制

Target of Action

A structurally similar compound, n-(4-methoxyphenyl)pentanamide, has been shown to display anthelmintic properties against the nematode toxocara canis . This suggests that N-(4-aminophenyl)pentanamide may also target parasitic helminths.

Mode of Action

It is known that n-(4-methoxyphenyl)pentanamide, a similar compound, affects the viability of parasites in a time- and concentration-dependent manner . This suggests that N-(4-aminophenyl)pentanamide may interact with its targets in a similar way, leading to a decrease in parasite viability.

Pharmacokinetics

Studies on n-(4-methoxyphenyl)pentanamide have demonstrated an excellent drug-likeness profile , suggesting that N-(4-aminophenyl)pentanamide may have similar properties.

Result of Action

Based on the effects of the similar compound n-(4-methoxyphenyl)pentanamide, it can be inferred that n-(4-aminophenyl)pentanamide may lead to a decrease in the viability of targeted parasites .

Action Environment

It is known that the efficacy of similar anthelmintic agents can be influenced by factors such as the host’s immune response, the parasite’s resistance mechanisms, and the drug’s pharmacokinetic properties .

属性

IUPAC Name |

N-(4-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCUTWCDVINHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364999 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)pentanamide | |

CAS RN |

59690-87-8 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)

![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)

![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)

![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)